molecular formula C10H15N3 B358923 6-(Piperidin-1-yl)pyridin-2-amine CAS No. 4945-46-4

6-(Piperidin-1-yl)pyridin-2-amine

Cat. No. B358923
CAS RN: 4945-46-4
M. Wt: 177.25g/mol
InChI Key: RCGLVZGTHFCFMW-UHFFFAOYSA-N
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Patent
US09169259B2

Procedure details

A suspension of 6-fluoropyridin-2-amine (500 mg, 4.4 mmol), piperidine (1.4 mL, 14.1 mmol) in water (0.5 mL) was heated to 205° C. in a microwave oven for 30 minutes. The reaction mixture was purified by chromatography (silica gel, 200-300 mesh, petroleum ether:ethyl acetate=3:1) to give 6-(piperidin-1-yl)pyridin-2-amine (740 mg, 94%) as a light yellow oil. LC-MS: [M+H]+, 178.1, tR=0.974 min.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.[NH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>O>[N:9]1([C:2]2[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=2)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=CC=CC(=N1)N
Name
Quantity
1.4 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
205 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by chromatography (silica gel, 200-300 mesh, petroleum ether:ethyl acetate=3:1)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C1=CC=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.